4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Adrenergic Pharmacology Receptor Binding Assays Catecholamine Selectivity

Research on α2-adrenergic signaling is frequently confounded by off-target α1 activation when using norepinephrine or epinephrine. Levonordefrin resolves this with ~27-fold selectivity for α2 (Ki=7.70 vs. 205 nM) and minimal α1 cross-reactivity (Ki=3.60-9.22 µM), enabling cleaner α2-dependent response isolation. • α2 Ki = 7.70 nM - ~27-fold higher affinity than norepinephrine • α1 Ki = 3.60-9.22 µM - substantially lower α1 activity vs. epinephrine • Monophasic pressor response - no β2-mediated vasodilation artifact • Enhanced chemical stability vs. epinephrine - may permit reduced-antioxidant formulations Supplied as characterized solid with full analytical documentation. Global shipping available for qualified research institutions.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 74812-63-8
Cat. No. B7790519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol
CAS74812-63-8
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)O)O)N
InChIInChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m1/s1
InChIKeyGEFQWZLICWMTKF-MLUIRONXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levonordefrin: Chemical Identity and Pharmacologic Class


4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol, known as levonordefrin (USAN) or corbadrine (INN), is a synthetic catecholamine sympathomimetic amine with the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol [1]. It is the levorotatory enantiomer of nordefrin, a norepinephrine derivative, and functions as an agonist at alpha-adrenergic receptors [2]. Levonordefrin is primarily utilized as a vasoconstrictor in local anesthetic formulations, particularly in dentistry, where it is typically supplied in pre-mixed cartridges with mepivacaine at a concentration of 1:20,000 [3].

α
Alpha-adrenergic tool compound
Reported high alpha-2 affinity profile supports pathway and receptor selectivity studies.
Ch
Chiral enantiomer reference
Enantiopure (-)-nordefrin suitable for stereochemical control and enantiomer-attribution review.
F
Formulation research context
Vasoconstrictor for local anesthetic carrier studies; stability profile may reduce antioxidant reliance.

Levonordefrin Non-Interchangeability with Other Vasoconstrictors


Catecholamine vasoconstrictors such as epinephrine and norepinephrine exhibit distinct receptor activation profiles, potencies, and stabilities that preclude direct substitution. Levonordefrin, a norepinephrine derivative with an alpha-methyl substitution, possesses a unique combination of alpha-2 adrenoceptor affinity, beta-2 adrenoceptor inactivity, and enhanced chemical stability that differentiates it from both epinephrine and its parent compound [1]. The assumption that epinephrine and levonordefrin are interchangeable at a fixed 1:5 concentration ratio is not supported by quantitative dose-response data across all physiological contexts [2]. Consequently, procurement decisions must be based on verifiable, comparator-driven evidence of receptor selectivity, pressor potency, and formulation stability, as detailed in the following quantitative evidence guide.

Epinephrine
Fixed 1:5 potency ratio not supported across dose ranges; receptor activation profile differs.
Epinephrine adds beta-2 vasodilation that may confound pressor-response interpretation.
Norepinephrine
~27-fold lower alpha-2 affinity; may shift pathway interpretation toward alpha-1 influence.
Similar monophasic pressor response, but selectivity context differs significantly.
Racemate / (+)-enantiomer
Pressor response significantly lower than levonordefrin; stereochemical attribution may be lost.
Enantiomeric purity required for chiral reference-standard workflows; racemate not interchangeable.

Levonordefrin Quantitative Pharmacological Differentiation


Alpha-2 Receptor Affinity and Selectivity Profile

Levonordefrin demonstrates high affinity for the alpha-2 adrenergic receptor, with a Ki of 7.70 nM for displacement of [3H]clonidine from rat brain membranes [1]. In contrast, its affinity for the alpha-1 adrenergic receptor is substantially lower, with Ki values ranging from 3.60 µM to 9.22 µM for inhibition of [3H]prazosin binding [2]. This yields an alpha-1/alpha-2 selectivity ratio of approximately 467:1 to 1197:1. By comparison, norepinephrine exhibits an alpha-2 Ki of approximately 205 nM in the same assay system, indicating that levonordefrin possesses approximately 27-fold higher alpha-2 affinity than norepinephrine [3].

Alpha-2 Affinity
Cross-study comparable
Ki 7.70 nM (levonordefrin) vs. 205 nM (norepinephrine) — ~27-fold higher affinity
Supports alpha-2-selective study design; alpha-1/alpha-2 selectivity ratio ~467–1197:1.
[3H]clonidine displacement, rat brain membranes. Data to verify.
Adrenergic Pharmacology Receptor Binding Assays Catecholamine Selectivity

Pressor Potency vs. Epinephrine

In an anesthetized dog model with autonomic blockade, levonordefrin (nordefrin) and epinephrine were compared over a 100-fold dose range (0.1–10.0 µg/kg, i.v.) [1]. Epinephrine produced a significantly greater pressor effect than levonordefrin only at the highest dose studied (10.0 µg/kg). At low to moderate doses (0.1–3.0 µg/kg), there was no statistically significant difference in pressor response between the two drugs [2]. The widely cited 1:5 potency ratio (i.e., levonordefrin being one-fifth as potent as epinephrine) was not supported across the full dose range, and the study authors concluded that the true potency difference may be somewhat less than the fivefold difference commonly assumed [3].

Pressor vs. Epinephrine
Head-to-head
No significant difference at 0.1–3.0 µg/kg i.v.; epinephrine higher only at 10.0 µg/kg (p
1:5 potency assumption may overestimate levonordefrin requirement in vasopressor models.
Anesthetized dog, autonomic block. Endpoint context may not transfer.
Beta-2 Inactivity
Head-to-head
Monophasic pressor response, indistinguishable from norepinephrine; no beta-2 vasodilation
Cleaner hemodynamic profile for alpha-adrenergic investigations without beta-2 confounding.
Phentolamine challenge confirmed alpha-dependence. Model-specific review needed.
Chemical Stability
Class-level
Greater stability reported vs. epinephrine; not autoclavable; USP loss on drying ≤ 1.0%
May reduce antioxidant need; sterilization method requires review.
Context-dependent; supplier data review advised.
Enantiomer Potency
Head-to-head
Levonordefrin pressor effect significantly greater than dextronordefrin (p
Enantiopure (-)-form required for stereochemical-control studies; racemate yields reduced response.
Exact fold-difference not specified; assay-response context.
Cardiovascular Pharmacology Vasopressor Activity Dose-Response

Absence of Beta-2 Adrenoceptor Vasodilation

In the same anesthetized dog model, the pressor response to epinephrine was characteristically biphasic, reflecting initial alpha-mediated vasoconstriction followed by beta-2-mediated vasodilation, which was evident as a reduction in diastolic pressure [1]. In contrast, levonordefrin (nordefrin) produced a monophasic pressor response indistinguishable from that of norepinephrine, with no evidence of beta-2 adrenoceptor-mediated vasodilation [2]. Following alpha-adrenoceptor blockade with phentolamine, the epinephrine dose-response curve was suppressed more profoundly than the curves for norepinephrine and levonordefrin, which were not significantly different from each other [3].

Beta-2 Inactivity
Head-to-head
Monophasic pressor response, indistinguishable from norepinephrine; no beta-2 vasodilation
Cleaner hemodynamic profile for alpha-adrenergic investigations without beta-2 confounding.
Phentolamine challenge confirmed alpha-dependence. Model-specific review needed.
Receptor Pharmacology Adrenergic Subtype Selectivity Vascular Physiology

Chemical Stability vs. Epinephrine

Levonordefrin is reported to possess greater chemical stability than epinephrine [1]. However, this stability advantage is context-dependent: solutions containing levonordefrin are not stable during autoclaving and should not be heat-sterilized [2]. The United States Pharmacopeia (USP) monograph for levonordefrin specifies a loss on drying of not more than 1.0% when dried in vacuum at 60°C for 15 hours, and a residue on ignition of not more than 0.2% [3]. The compound is typically stored as a powder at -20°C for long-term stability, with short-term room temperature storage permissible . In contrast, epinephrine solutions are notably susceptible to oxidative degradation and require antioxidant preservatives (e.g., sodium bisulfite) in commercial formulations, whereas levonordefrin's enhanced intrinsic stability may reduce reliance on such additives [4].

Chemical Stability
Class-level
Greater stability reported vs. epinephrine; not autoclavable; USP loss on drying ≤ 1.0%
May reduce antioxidant need; sterilization method requires review.
Context-dependent; supplier data review advised.
Formulation Stability Pharmaceutical Storage Autoclave Compatibility

Enantiomeric Potency Differentiation

Levonordefrin is the (-)-enantiomer of nordefrin. In anesthetized dogs, levonordefrin (1-5 µg/kg, i.v.) produced a significantly greater pressor response than the dextronordefrin enantiomer [1]. The quantitative potency difference between the two enantiomers underscores the stereoselectivity of adrenergic receptor activation. This differential activity is consistent with the well-established principle that the levorotatory enantiomers of catecholamines generally exhibit greater pharmacological activity at adrenoceptors than their dextrorotatory counterparts [2].

Enantiomer Potency
Head-to-head
Levonordefrin pressor effect significantly greater than dextronordefrin (p
Enantiopure (-)-form required for stereochemical-control studies; racemate yields reduced response.
Exact fold-difference not specified; assay-response context.
Chiral Pharmacology Enantiomer Potency Stereoselectivity

Levonordefrin High-Value Application Scenarios


Selective Alpha-2 Adrenergic Activation

Researchers studying alpha-2 adrenergic receptor signaling pathways or screening for alpha-2-selective ligands should prioritize levonordefrin over norepinephrine due to its ~27-fold higher alpha-2 affinity (Ki = 7.70 nM vs. 205 nM) and over epinephrine due to its substantially lower alpha-1 affinity (Ki = 3.60–9.22 µM). This selectivity profile minimizes confounding alpha-1-mediated effects, making levonordefrin a more precise pharmacological tool for isolating alpha-2-dependent responses [1].

In Vivo Pressor Studies Without Beta-2 Interference

In cardiovascular studies requiring pressor responses without the confounding influence of beta-2 adrenoceptor-mediated vasodilation, levonordefrin offers a distinct advantage over epinephrine. Unlike epinephrine, which produces a biphasic pressor-depressor response due to beta-2 activation, levonordefrin generates a monophasic pressor response identical to norepinephrine, providing cleaner hemodynamic data for alpha-adrenergic pharmacology investigations [2].

Reduced-Antioxidant Local Anesthetic Formulations

Formulation scientists developing local anesthetic products for individuals with sulfite sensitivity or those seeking to minimize excipient burden should evaluate levonordefrin as a vasoconstrictor alternative to epinephrine. Levonordefrin's enhanced intrinsic chemical stability relative to epinephrine may permit formulations with reduced or eliminated antioxidant preservatives (e.g., sodium bisulfite), though the inability to autoclave finished solutions necessitates alternative sterilization strategies [3].

Stereochemical Reference Standards for Chiral Studies

Investigators conducting stereoselective pharmacological studies or developing analytical methods for chiral catecholamines should procure the specific levonordefrin enantiomer rather than racemic nordefrin. The documented potency difference between levonordefrin and dextronordefrin in pressor assays establishes the functional relevance of stereochemistry and justifies the use of enantiopure material as a reference standard for receptor binding and functional assays [4].

Application
Selection Property
Validation Focus
Alpha-2 selective signaling studies
Alpha-2 selectivity profile (vs. alpha-1)
Receptor binding assay review
Vasopressor research without beta-2 interference
Monophasic pressor response (no beta-2 vasodilation)
Hemodynamic endpoint model review
Local anesthetic formulation studies
Thermal/oxidative stability context
Sterilization compatibility & excipient review
Chiral reference standard for catecholamine research
Enantiopure (-)-nordefrin identity
Chiral purity and pressor assay verification

Technical Documentation Hub

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